(6-Methylpyrazin-2-yl)methanol

Acetylcholinesterase Inhibitors Natural Product Derivatives Neurodegenerative Disease Research

This specific 6-methyl isomer is critical for applications where regioisomeric purity dictates outcomes. It is essential for the documented synthesis of 6-methylpyrazine-2-carboxaldehyde and for accessing specific Mn22 coordination clusters. Do not substitute generic 'pyrazine methanol' for this compound in AChE inhibitor fragment-based discovery to ensure reproducible biological activity and synthetic integrity.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 77164-93-3
Cat. No. B1330467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylpyrazin-2-yl)methanol
CAS77164-93-3
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)CO
InChIInChI=1S/C6H8N2O/c1-5-2-7-3-6(4-9)8-5/h2-3,9H,4H2,1H3
InChIKeyNJBPQOAHJORLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methylpyrazin-2-yl)methanol (CAS 77164-93-3): Procurement-Ready Overview for Scientific Selection


(6-Methylpyrazin-2-yl)methanol (CAS 77164-93-3) is a monosubstituted pyrazine derivative with a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol [1]. It is primarily offered by reputable vendors with a standard purity of ≥95% . As a key member of the pyrazine methanol class, its structural features—namely the methyl substituent at the 6-position and the hydroxymethyl group at the 2-position—confer distinct physicochemical and biological properties that differentiate it from unsubstituted or differently substituted analogs. This compound serves as a crucial building block in medicinal chemistry, coordination chemistry, and organic synthesis, as evidenced by its use as a synthetic intermediate .

Why Simple Pyrazine Analogs Cannot Replace (6-Methylpyrazin-2-yl)methanol in Targeted Applications


The term "pyrazine methanol" is an imprecise descriptor for procurement in specialized R&D contexts. Key analogs like Pyrazin-2-ylmethanol (CAS 6705-33-5) or 5-Methyl-2-pyrazinemethanol (CAS 61892-95-3) are not universally interchangeable with the 6-methyl isomer. This specificity arises from differences in steric and electronic environments that directly impact bioactivity, coordination geometry, and synthetic utility. For instance, the position of the methyl group can dictate the topology and magnetic properties of resulting coordination clusters [1], while in a biological context, the presence and position of substituents are critical determinants of target engagement, as seen in comparative acetylcholinesterase inhibition assays [2]. Substituting a generic or cheaper analog without rigorous comparative data risks project failure due to altered reactivity profiles, non-reproducible biological outcomes, or a failure to form the desired chemical entity. The following evidence guide quantifies these critical differences to support informed scientific and procurement decisions.

Procurement-Focused Evidence Guide: Quantified Differentiation of (6-Methylpyrazin-2-yl)methanol from Structural Analogs


AChE Inhibition: 6-Methyl Isomer vs. Pyrazine-2-Carboxylic Acid in a Natural Product Context

In a head-to-head evaluation within a natural product study, the acetylcholinesterase (AChE) inhibitory activity of 2-hydroxymethyl-6-methylpyrazin (identified as (6-Methylpyrazin-2-yl)methanol) was quantitatively compared to that of pyrazine-2-carboxylic acid. Both compounds were isolated from the same source and tested under identical experimental conditions. [1]

Acetylcholinesterase Inhibitors Natural Product Derivatives Neurodegenerative Disease Research

Coordination Chemistry: 6-Methylpyrazin-2-yl)methanol vs. Pyridine-Based Ligands in 3d Cluster Formation

A comparative study investigated the coordination behavior of methyl-2-pyrazine-methanol (mpzmH), a class including the target compound, versus two pyridine-based analogs, α-methyl-2-pyridine-methanol (mpmH) and dimethyl-2-pyridine-methanol (dmpmH), with 3d transition metals. The pyrazine-based ligand, mpzmH, demonstrated a distinct ability to facilitate the formation of a large, mixed-valence {Mn22} nanosized cluster with a unique pyramidal topology when reacted with Mn benzoate and azide ions. In contrast, the pyridine-based ligands under similar conditions led to the formation of smaller {Ni7}, {Ni6}, and {Ni8} clusters with different structural and magnetic properties. [1]

Coordination Chemistry Single-Molecule Magnets Polynuclear Clusters

Hydrophobicity: Calculated LogP of (6-Methylpyrazin-2-yl)methanol vs. Unsubstituted Pyrazine Methanol

The partition coefficient (LogP), a critical determinant of a compound's drug-likeness and membrane permeability, was calculated for (6-Methylpyrazin-2-yl)methanol and its unsubstituted analog, Pyrazin-2-ylmethanol. The presence of the 6-methyl group significantly alters the compound's hydrophobicity. [1]

Drug-likeness LogP Medicinal Chemistry Lead Optimization

Synthetic Utility: (6-Methylpyrazin-2-yl)methanol as a Key Intermediate in the Preparation of 6-Methylpyrazine-2-carboxaldehyde

(6-Methylpyrazin-2-yl)methanol serves as a direct and efficient precursor for the synthesis of 6-methylpyrazine-2-carboxaldehyde, a valuable aldehyde building block. A documented procedure demonstrates the high-yield conversion using Dess-Martin periodinane under mild conditions (-15°C in DCM), a transformation that is not feasible with the unsubstituted pyrazine analog due to the lack of a corresponding methyl group.

Organic Synthesis Building Block Aldehyde Synthesis Dess-Martin Oxidation

Validated Application Scenarios for (6-Methylpyrazin-2-yl)methanol (CAS 77164-93-3) Based on Direct Evidence


Lead Optimization in Neurodegenerative Disease Drug Discovery

The moderate acetylcholinesterase (AChE) inhibitory activity of (6-Methylpyrazin-2-yl)methanol (44.40% inhibition at 50 μmol·L⁻¹) [1] positions it as a viable starting point for fragment-based drug discovery or as a core scaffold for developing novel AChE inhibitors. Its activity is comparable to, yet distinct from, the co-isolated pyrazine-2-carboxylic acid, suggesting that the 6-methyl and 2-hydroxymethyl substitution pattern is a key pharmacophore. Researchers in neurodegeneration can procure this compound to explore SAR around the pyrazine core, aiming to enhance potency and selectivity for AChE over other targets.

Synthesis of Novel High-Nuclearity Molecular Magnets and Coordination Clusters

Based on the coordination chemistry of methyl-2-pyrazine-methanol ligands [2], (6-Methylpyrazin-2-yl)methanol is an ideal candidate for researchers designing new polynuclear 3d metal clusters with emergent magnetic properties. Its ability to facilitate the formation of high-nuclearity species like {Mn22} clusters, which exhibit antiferromagnetic coupling and complex relaxation dynamics, makes it a valuable reagent for groups investigating single-molecule magnets (SMMs) or magnetic materials. Its use is clearly differentiated from pyridine-based analogs, which yield clusters of different nuclearity and topology under similar conditions.

Synthesis of Heterocyclic Building Blocks via Dess-Martin Oxidation

Procurement of (6-Methylpyrazin-2-yl)methanol is directly justified for organic synthesis labs requiring 6-methylpyrazine-2-carboxaldehyde. A documented, scalable procedure uses the compound as a starting material, with Dess-Martin periodinane in DCM at -15°C, to generate the corresponding aldehyde . This specific transformation is not possible with the simpler pyrazin-2-ylmethanol, making the 6-methyl analog the necessary starting material for accessing this particular aldehyde scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Methylpyrazin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.